molecular formula C14H22BNO5 B13460494 2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13460494
M. Wt: 295.14 g/mol
InChI Key: GGYQJOWUWHSTDE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that belongs to the class of boronic acid derivatives. These compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Catalysts: Palladium-based catalysts, such as palladium acetate or palladium chloride, are often employed to facilitate the coupling reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like organolithium reagents or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals and natural products.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(methoxymethoxy)pyridine: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methoxy groups, which can affect its reactivity and solubility.

Uniqueness

The presence of both methoxy groups and the boronic ester group in 2-Methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a highly versatile compound for organic synthesis. Its unique structure allows for a wide range of chemical modifications, making it

Properties

Molecular Formula

C14H22BNO5

Molecular Weight

295.14 g/mol

IUPAC Name

2-methoxy-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H22BNO5/c1-13(2)14(3,4)21-15(20-13)10-7-12(18-6)16-8-11(10)19-9-17-5/h7-8H,9H2,1-6H3

InChI Key

GGYQJOWUWHSTDE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OCOC)OC

Origin of Product

United States

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